molecular formula C21H31NO7 B13383847 [7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate

[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate

Cat. No.: B13383847
M. Wt: 409.5 g/mol
InChI Key: IAXLVILDXLCQDO-UHFFFAOYSA-N
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Description

[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate is a complex organic compound that features multiple functional groups, including esters, hydroxyl groups, and a pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate can be approached through multi-step organic synthesis. The key steps may include:

    Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl sites.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, hydrogen peroxide, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted esters or ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    [7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate: can be compared with other pyrrolizine derivatives and esters.

    Pyrrolizidine Alkaloids: These compounds share the pyrrolizine ring structure and are known for their biological activity.

    Esters of Hydroxy Acids: Compounds with similar ester and hydroxyl functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H31NO7

Molecular Weight

409.5 g/mol

IUPAC Name

[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate

InChI

InChI=1S/C21H31NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,10,14,16,25-26H,9,11-12H2,1-6H3

InChI Key

IAXLVILDXLCQDO-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1=C(C=C2)COC(=O)C(C(C)OC)(C(C)(C)O)O

Origin of Product

United States

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